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molecular formula C12H9I B1663909 3-IODOBIPHENYL CAS No. 20442-79-9

3-IODOBIPHENYL

Cat. No. B1663909
M. Wt: 280.1 g/mol
InChI Key: KAQUBIATNWQNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927749B2

Procedure details

3-bromo-1,1′-biphenyl (5.00 g, 21.5 mmol), sodium iodide (6.43 g, 42.9 mmol), copper(I) iodide (1.226 g, 6.43 mmol), and dioxane (214 ml) were added into a 500 mL 3-necked flask. N1,N2-dimethylcyclohexane-1,2-diamine (1.691 ml, 10.72 mmol) was then added. The solution was heated and refluxed overnight. Upon completion of the reaction, the reaction mixture was cooled to room temperature, filtered through a pad of celite and washed several times with dichloromethane. The solvents are evaporated under vacuum and the crude material was purified via column chromatography using hexane/DCM (90/10). The target 3-iodo-1,1′-biphenyl (5.5 g, 19.64 mmol, 92% yield) was afforded as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
1.226 g
Type
catalyst
Reaction Step One
Quantity
214 mL
Type
solvent
Reaction Step One
Quantity
1.691 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[I-:14].[Na+].CNC1CCCCC1NC>[Cu]I.O1CCOCC1>[I:14][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
6.43 g
Type
reactant
Smiles
[I-].[Na+]
Name
copper(I) iodide
Quantity
1.226 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
214 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.691 mL
Type
reactant
Smiles
CNC1C(CCCC1)NC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washed several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude material was purified via column chromatography

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.64 mmol
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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